molecular formula C7H7N3 B1326529 3-Methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1072249-89-8

3-Methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1326529
M. Wt: 133.15 g/mol
InChI Key: NUOYUBYDFVQGGN-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that is part of a broader class of pyrazolopyridines. These compounds are known for their diverse range of biological activities and potential applications in medicinal chemistry. The pyrazolopyridine core structure is characterized by the fusion of pyrazole and pyridine rings, which can be further substituted to yield a variety of derivatives with different properties and applications .

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives can be achieved through various methods. One approach involves a three-component regioselective reaction of 5-amino-3-methyl-1H-pyrazole with other reactants such as 2H-indene-1,3-dione and arylaldehydes in ethanol under ultrasound irradiation, which produces fused polycyclic derivatives in excellent yields and short reaction times . Another method uses 2-chloronicotinic acid as a starting material, proceeding through reduction, oxidation, oximation, and cyclization steps to yield 1H-pyrazolo[3,4-b]pyridine with a total yield of 67.21% . Additionally, microwave-assisted one-pot synthesis in water catalyzed by InCl3 has been used to synthesize pyrazolopyridine derivatives, followed by condensation with aldehydes to obtain chalcone derivatives containing the pyrazolopyridinic moiety .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can vary depending on the substituents present at different positions on the core structure. X-ray crystallography has been used to determine the crystal structures of various derivatives, revealing diverse molecular conformations and supramolecular interactions. For instance, the crystal structure of a 2-(pyrazol-1-yl)-methyl derivative exhibits an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring . In another study, the reduced pyridine ring of certain tetrahydro-1H-pyrazolo[4,3-c]pyridines adopts a half-chair conformation .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo a range of chemical reactions, forming various products. For example, 3-diazopyrazolo[3,4-b]pyridine can react with methylene compounds to form hydrazones, which can be cyclized into condensed 1,2,4-triazine derivatives. It can also form triazenes or diazosulfides with amines or thiols, respectively, and undergo cycloaddition reactions . The pyrolytic rearrangement of 1-alkynoyl-3-methylpyrazoles can lead to the synthesis of pyrazolo[1,5-a]pyridin-5-ols and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and photoluminescent behavior. For instance, the photoluminescent properties of certain mononuclear complexes with pyrazolopyridine ligands have been studied, showing potential applications in materials science . The hydrogen bonding patterns observed in the crystal structures of these compounds also play a significant role in their solid-state properties .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application Summary : 1H-pyrazolo[3,4-b]pyridines are synthesized for various purposes, including biomedical applications . They are of interest due to their structural similarity to the purine bases adenine and guanine .
    • Methods of Application : The synthesis of these compounds often starts from a preformed pyrazole or pyridine . For example, one synthesis method involves treating 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline .
    • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
  • Scientific Field: Biomedical Research

    • Application Summary : 1H-pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity to adenine and guanine .
    • Methods of Application : These compounds are often synthesized and then tested for their biological activity .
    • Results or Outcomes : The specific outcomes can vary widely depending on the exact compound and its intended use .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : 1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Methods of Application : These compounds are synthesized and then tested for their biological activity .
    • Results or Outcomes : More than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
  • Scientific Field: Antiproliferative Research

    • Application Summary : Some 1H-pyrazolo[3,4-b]pyridines have shown good cytotoxic activity against certain cell lines .
    • Methods of Application : These compounds are synthesized and then tested for their antiproliferative activity .
    • Results or Outcomes : Several of the compounds showed good cytotoxic activity against the rest of cell lines evaluated with IC50 values between 0.7 and 7.5 μM .
  • Scientific Field: Kinase Inhibitors

    • Application Summary : 1H-pyrazolo[3,4-b]pyridines have been used in the development of kinase inhibitors .
    • Methods of Application : These compounds are synthesized and then tested for their inhibitory activity against various kinases .
    • Results or Outcomes : The specific outcomes can vary widely depending on the exact compound and its intended use .
  • Scientific Field: Anticancer Research

    • Application Summary : Some 1H-pyrazolo[3,4-b]pyridines have shown good cytotoxic activity against certain cancer cell lines .
    • Methods of Application : These compounds are synthesized and then tested for their anticancer activity .
    • Results or Outcomes : Several of the compounds showed good cytotoxic activity against the rest of cell lines evaluated with IC50 values between 0.7 and 7.5 μM .

Safety And Hazards

Information on the safety and hazards of “3-Methyl-1H-pyrazolo[3,4-c]pyridine” is not available in the sources I found.


Future Directions

Future directions for the study or use of “3-Methyl-1H-pyrazolo[3,4-c]pyridine” are not mentioned in the sources I found.


Please note that this information is based on the sources I found and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.


properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-2-3-8-4-7(6)10-9-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOYUBYDFVQGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648800
Record name 3-Methyl-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-pyrazolo[3,4-c]pyridine

CAS RN

1072249-89-8
Record name 3-Methyl-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TJ Tucker, JT Sisko, RM Tynebor… - Journal of medicinal …, 2008 - ACS Publications
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been shown to be a key component of highly active antiretroviral therapy (HAART). The use of NNRTIs has become part …
Number of citations: 163 pubs.acs.org
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
Thr-211 is one of three different amino acid residues in the kinase domain of protein kinase B/Akt as compared to protein kinase A (PKA), a closely related analog in the same AGC …
Number of citations: 93 www.sciencedirect.com
SK Verma, LV LaFrance - Tetrahedron Letters, 2009 - Elsevier
Methods for a facile high-yielding synthesis of substituted pyrazolo[3,4-c]pyridines from 2-bromo-5-fluoropyridine are described, along with a brief mechanistic discussion for the key …
Number of citations: 8 www.sciencedirect.com

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